molecular formula C9H14N4O4S B13111798 n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide CAS No. 30018-59-8

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide

Cat. No.: B13111798
CAS No.: 30018-59-8
M. Wt: 274.30 g/mol
InChI Key: VCGPLFNCCMZIPR-UHFFFAOYSA-N
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Description

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is a heterocyclic compound with a unique structure that includes a cyclohexyl group, a triazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .

Mechanism of Action

The mechanism of action of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring may also interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is unique due to its combination of a cyclohexyl group, a triazine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

30018-59-8

Molecular Formula

C9H14N4O4S

Molecular Weight

274.30 g/mol

IUPAC Name

N-cyclohexyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide

InChI

InChI=1S/C9H14N4O4S/c14-7-8(11-12-9(15)10-7)18(16,17)13-6-4-2-1-3-5-6/h6,13H,1-5H2,(H2,10,12,14,15)

InChI Key

VCGPLFNCCMZIPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=NNC(=O)NC2=O

Origin of Product

United States

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